molecular formula C21H40BrNO3 B010994 Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate CAS No. 100916-78-7

Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate

Cat. No. B010994
M. Wt: 434.5 g/mol
InChI Key: WADCYOUWAGZWFX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate, also known as DECMA-1, is a quaternary ammonium compound that has been widely used in scientific research due to its unique properties. DECMA-1 has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of cell physiology and signaling pathways.

Mechanism Of Action

Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate is believed to act by binding to specific sites on ion channels and receptors, altering their activity. It has been found to have both agonist and antagonist effects, depending on the specific target.

Biochemical And Physiological Effects

Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate has been found to have a variety of biochemical and physiological effects. It has been shown to modulate calcium signaling pathways, which are involved in a wide range of cellular processes. Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate has also been found to affect cell proliferation and apoptosis, suggesting a potential role in cancer research.

Advantages And Limitations For Lab Experiments

Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate has several advantages as a research tool, including its ability to selectively modulate ion channels and receptors. It is also relatively easy to synthesize and has a long shelf life. However, there are also limitations to its use, including potential toxicity and the need for careful dosing to avoid non-specific effects.

Future Directions

There are several potential future directions for research involving Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate. One area of interest is the development of more selective analogs that can target specific ion channels or receptors. Another potential direction is the use of Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate in combination with other compounds to study complex signaling pathways. Finally, Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate may have potential therapeutic applications, particularly in the treatment of pain and inflammation.

Synthesis Methods

Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate can be synthesized through a multistep process starting with the reaction of diethylamine with 2-bromoethanol to form diethyl(2-hydroxyethyl)amine. This intermediate is then reacted with alpha-cyclohexyl-1-hydroxycyclohexaneacetic acid to form Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate.

Scientific Research Applications

Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate has been used in a variety of scientific research applications, including the study of ion channels, transporters, and receptors. It has been found to modulate the activity of several ion channels, including the TRPV1 channel, which is involved in pain sensation. Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate has also been used to study the function of the P2X7 receptor, which is involved in inflammation and immune response.

properties

CAS RN

100916-78-7

Product Name

Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate

Molecular Formula

C21H40BrNO3

Molecular Weight

434.5 g/mol

IUPAC Name

2-[2-cyclohexyl-2-(1-hydroxycyclohexyl)acetyl]oxyethyl-diethyl-methylazanium;bromide

InChI

InChI=1S/C21H40NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)19(18-12-8-6-9-13-18)21(24)14-10-7-11-15-21;/h18-19,24H,4-17H2,1-3H3;1H/q+1;/p-1

InChI Key

WADCYOUWAGZWFX-UHFFFAOYSA-M

SMILES

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)C2(CCCCC2)O.[Br-]

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)C2(CCCCC2)O.[Br-]

synonyms

Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydro xycyclohexaneacetate

Origin of Product

United States

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